![molecular formula C9H11ClN4S B1381517 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 142861-23-2](/img/structure/B1381517.png)
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride
Overview
Description
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it might involve reactions similar to those used in the synthesis of other triazole derivatives. For instance, the Suzuki–Miyaura cross-coupling reaction is a common method used to form carbon-carbon bonds in organic compounds .Chemical Reactions Analysis
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in click chemistry reactions, and undergo various substitution and addition reactions . The specific reactivity of this compound would depend on the electronic and steric effects of the substituents on the triazole ring.Scientific Research Applications
Antimicrobial Applications
- Synthesis and Antimicrobial Properties : Derivatives of 4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride have been synthesized and shown effective antimicrobial properties. They demonstrate significant activity against bacteria like E. coli, K. pneumonia, S. aureus, and B. subtilis, as well as against fungi like A. niger and C. albicans (Rajurkar et al., 2016).
- Green Synthesis and Antimicrobial Evaluation : In another study, green synthesis methods produced derivatives that showed potent in-vivo antibacterial and antifungal activities, comparable to standard drugs like Norfloxacin and Ketoconazole (Rajurkar & Shirsath, 2017).
Corrosion Inhibition
- Corrosion Inhibition for Copper : The compound has been studied as a corrosion inhibitor for copper, displaying over 94% inhibition efficiency in a NaCl solution. Its effectiveness is attributed to chemical adsorption over the copper surface, involving the sulfur atom of the thiol group and the nitrogen atoms (Chauhan et al., 2019).
Biological Activity and Synthesis
- Synthesis and Physicochemical Properties : Research has focused on the synthesis and analysis of physical, chemical, and biological properties of derivatives. These compounds are noted for their high efficiency and low toxicity, making them promising for the creation of new chemical entities (Kravchenko et al., 2018).
- Synthesis and Anticonvulsant Activity : Certain derivatives have been synthesized and evaluated for their biological properties, including anticonvulsant activity. Some compounds showed protection against seizures in experimental models (Küçükgüzel et al., 2004).
Pharmacological Studies
- Synthesis and Pharmacological Study of Thiazolidinones : Thiazolidinones derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, showing potential as new therapeutic agents (Dave et al., 2007).
- Anti-Anxiety Activity of Schiff Bases : Schiff bases of the compound have shown significant anti-anxiety properties, indicating potential applications in neuropsychiatric disorders (Wadher et al., 2015).
Miscellaneous Applications
- Synergistic Inhibition in Cooling Water Systems : A study investigated the synergistic inhibition effect of the compound, combined with citrate ions and polycarboxylate, for corrosion protection in cooling water systems, demonstrating high efficiency (Tansug, 2017).
Future Directions
The future directions in the study of this compound would depend on its potential applications. If the compound shows promising activity in a particular area (such as catalysis, medicinal chemistry, or material science), future studies might focus on optimizing its properties, studying its mechanism of action, or developing new synthetic routes .
properties
IUPAC Name |
4-(3-aminophenyl)-3-methyl-1H-1,2,4-triazole-5-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S.ClH/c1-6-11-12-9(14)13(6)8-4-2-3-7(10)5-8;/h2-5H,10H2,1H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSQALNLQOIXBCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC(=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-aminophenyl)-5-methyl-4H-1,2,4-triazole-3-thiol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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